Nornicotine, N-formyl

Catalog No.
S752433
CAS No.
3000-81-5
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nornicotine, N-formyl

CAS Number

3000-81-5

Product Name

Nornicotine, N-formyl

IUPAC Name

2-pyridin-3-ylpyrrolidine-1-carbaldehyde

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2

InChI Key

GQLSEYOOXBRDFZ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Synonyms

N-Formyl-2-[3-Pyridyl]pyrrolidine; 2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde;

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Occurrence and Detection:

Nornicotine, N-formyl, is a minor alkaloid found in tobacco plants []. While it is present in various tobacco products, including cigarettes and smokeless tobacco, its exact biological role and contribution to the overall effects of tobacco use remain unclear [, ]. Research efforts have focused primarily on the detection and quantification of Nornicotine, N-formyl in tobacco products and related environmental samples [, ].

Potential Biological Activity:

Limited research suggests that Nornicotine, N-formyl might possess some biological activity. One study identified its weak binding affinity to nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission and muscle function []. However, further investigation is needed to understand the significance and potential implications of this binding.

Nornicotine, N-formyl is a derivative of nornicotine, which is an alkaloid found in tobacco. It is characterized by the addition of a formyl group to the nitrogen atom of nornicotine, resulting in a compound with distinct chemical properties. Nornicotine itself is a minor tobacco alkaloid, known for its structural similarity to nicotine but with different pharmacological effects. The molecular formula for Nornicotine, N-formyl is C₇H₈N₂O, and it has been studied for its potential biological activities and interactions.

  • Oxidation: The compound may be formed through the enzymatic oxidation of the N-methyl group in nornicotine, which involves the introduction of a formyl group to the nitrogen.
  • Reductive Methylation: This process can convert N-formyl-nornicotine back to nornicotine or further to nicotine under certain conditions .
  • Formation of Nitrosamines: Nornicotine and its derivatives can participate in nitrosation reactions, leading to the formation of potentially carcinogenic compounds such as nitrosnornicotine .

Nornicotine, N-formyl exhibits various biological activities:

  • Neuropharmacological Effects: Similar to other nicotine derivatives, it interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting cognitive functions.
  • Toxicological Studies: Research indicates that nornicotine derivatives may have varying degrees of toxicity and carcinogenic potential compared to nicotine itself .
  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Several methods have been developed for synthesizing Nornicotine, N-formyl:

  • Enzymatic Oxidation: This method utilizes enzymes to selectively oxidize nornicotine, introducing the formyl group.
  • Reductive Methylation: Using formaldehyde or formaldehyde-based compounds in a reductive methylation process can yield high-purity products. The process typically involves heating an aqueous solution containing nornicotine with paraformaldehyde .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to modify nornicotine into its formyl derivative through various

Nornicotine, N-formyl has several applications:

  • Pharmaceutical Research: Its biological activity makes it a candidate for exploring new therapeutic agents targeting neurological disorders.
  • Tobacco Studies: Understanding its role in tobacco smoke can help assess health risks associated with tobacco consumption and secondhand smoke exposure .
  • Chemical Synthesis: It serves as an intermediate in synthesizing other nicotine-related compounds or derivatives for research purposes.

Interaction studies involving Nornicotine, N-formyl focus on its binding affinity and effects on biological systems:

  • Binding Studies: Research has shown that it interacts with nicotinic receptors, similar to nicotine but with different potency and efficacy.
  • Metabolic Pathways: Studies indicate that it may influence metabolic pathways differently than its parent compound, nornicotine, affecting drug interactions and toxicity profiles.

Nornicotine, N-formyl shares similarities with several other compounds derived from tobacco alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
NicotineHighStrong neuropharmacological effectsPrimary alkaloid in tobacco
NornicotineModerateMild neuropharmacological effectsLess potent than nicotine
NitrosnornicotineHighCarcinogenic propertiesFormed through nitrosation reactions
CotinineModerateMetabolite of nicotineLonger half-life than nicotine
MyosmineModerateNeuroactive effectsLess studied compared to nicotine

Nornicotine, N-formyl stands out due to its specific structural modifications and resultant biological activities that differ from those of other tobacco-derived compounds. Its unique interactions with biological systems make it a subject of interest in pharmacological research.

XLogP3

0.7

Dates

Modify: 2023-09-14

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